molecular formula C12H8N4O2 B12316968 7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B12316968
M. Wt: 240.22 g/mol
InChI Key: VMHQFZVQCDDMOA-UHFFFAOYSA-N
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Description

7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine using N,N-dimethylformamide dimethylacetal to form the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This intermediate undergoes cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acid is amidated with primary and secondary aliphatic amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. Additionally, it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused ring structure but differ in the position of the nitrogen atoms.

    Pyrazolo[5,1-c][1,2,4]triazines: These compounds have a similar fused ring structure but include an additional nitrogen atom in the ring.

Uniqueness: 7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid functional group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-12(18)9-7-15-16-10(3-6-14-11(9)16)8-1-4-13-5-2-8/h1-7H,(H,17,18)

InChI Key

VMHQFZVQCDDMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O

Origin of Product

United States

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